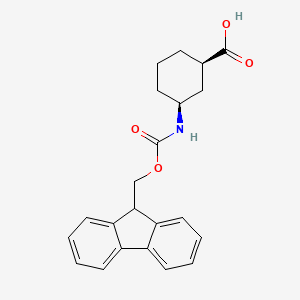
Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)-, also known as (1R)-(+)-camphor dimethyl acetal, is a bicyclic organic compound with the molecular formula C12H22O2 and a molecular weight of 198.302 g/mol . This compound is characterized by its unique bicyclic structure, which includes two methoxy groups and three methyl groups attached to the heptane ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- typically involves the reaction of camphor with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative of camphor . The reaction conditions often include refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade camphor and methanol, with acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: Reduction reactions can convert the compound back to camphor or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as halides or amines .
Major Products Formed
The major products formed from these reactions include camphorquinone derivatives from oxidation, reduced camphor from reduction, and various substituted derivatives from substitution reactions .
科学的研究の応用
Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- has several scientific research applications:
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds to Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- include:
Camphor: A related compound with a similar bicyclic structure but without the methoxy groups.
Bicyclo[2.2.1]heptane derivatives: Other derivatives with different substituents on the bicyclic ring system.
Uniqueness
The uniqueness of Bicyclo[2.2.1]heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
109280-15-1 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
(1R,4R)-2,2-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22O2/c1-10(2)9-6-7-11(10,3)12(8-9,13-4)14-5/h9H,6-8H2,1-5H3/t9-,11-/m1/s1 |
InChIキー |
RRCYFCPKYNYACP-MWLCHTKSSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2(OC)OC |
正規SMILES |
CC1(C2CCC1(C(C2)(OC)OC)C)C |
同義語 |
Bicyclo2.2.1heptane, 2,2-dimethoxy-1,7,7-trimethyl-, (1R,4R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



